molecular formula C4H10ClNO2S B556756 (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride CAS No. 151062-55-4

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride

Cat. No.: B556756
CAS No.: 151062-55-4
M. Wt: 171.65 g/mole
InChI Key: MAGCVRLGTQSVGF-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a thiol group, and a carboxylic acid group. The compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in various biological processes.

    Medicine: It has potential therapeutic applications due to its unique chemical properties.

    Industry: The compound is used in the production of various chemical products.

Mechanism of Action

In biological systems, amino acids are crucial for protein synthesis. The specific sequence of amino acids in a protein determines its structure and function. Hydrochloric acid aids in digestion by providing the acidic environment needed for the enzyme pepsin to break down proteins in the stomach .

Safety and Hazards

Amino acids are generally safe for consumption, but excessive intake can cause side effects. Hydrochloric acid is corrosive and can cause burns on contact with skin or eyes. It can also cause respiratory irritation if inhaled .

Future Directions

Research into amino acids is ongoing, with scientists exploring their role in health and disease. Hydrochloric acid continues to be a vital reagent in many industrial and laboratory processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields . The reaction is carried out at room temperature, making it a convenient and efficient process.

Industrial Production Methods

Industrial production of this compound often involves the large-scale esterification of amino acids using similar methods as described above. The use of methanol and trimethylchlorosilane is common due to the simplicity and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.

Major Products Formed

    Oxidation: Disulfides are the major products.

    Reduction: The corresponding thiol is formed.

    Substitution: Various substituted amino acids are produced.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteine: Similar in structure but lacks the methyl group.

    L-Methionine: Contains a sulfur atom but in a different functional group.

    L-Serine: Similar amino acid but with a hydroxyl group instead of a thiol group.

Uniqueness

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid hydrochloride is unique due to the presence of both an amino group and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c1-4(5,2-8)3(6)7;/h8H,2,5H2,1H3,(H,6,7);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGCVRLGTQSVGF-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CS)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.